3-Quinuclidyl phenyl(2-phenylethyl)glycolate
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Overview
Description
1-azabicyclo[222]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate is a chemical compound with a complex structure that includes a bicyclic ring system and a butanoate ester
Preparation Methods
The synthesis of 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate involves several steps. One common method starts with the preparation of the 1-azabicyclo[2.2.2]octane scaffold, which is then functionalized to introduce the hydroxy and diphenyl groups. The final step involves esterification to form the butanoate ester. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Scientific Research Applications
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high affinity, potentially inhibiting enzyme activity or modulating receptor function. The hydroxy and diphenyl groups can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate can be compared with other similar compounds, such as:
1-azabicyclo[2.2.2]octane derivatives: These compounds share the bicyclic scaffold but differ in their functional groups.
Diphenylbutanoate esters: These compounds have similar ester groups but different bicyclic structures.
Properties
CAS No. |
101711-13-1 |
---|---|
Molecular Formula |
C23H27NO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,4-diphenylbutanoate |
InChI |
InChI=1S/C23H27NO3/c25-22(27-21-17-24-15-12-19(21)13-16-24)23(26,20-9-5-2-6-10-20)14-11-18-7-3-1-4-8-18/h1-10,19,21,26H,11-17H2 |
InChI Key |
GPVIJQIWNQUTQF-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(CCC3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C(CCC3=CC=CC=C3)(C4=CC=CC=C4)O |
Synonyms |
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate |
Origin of Product |
United States |
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